molecular formula C14H16O2 B2680721 2-(7-Methoxynaphthalen-2-yl)propan-1-ol CAS No. 99318-45-3

2-(7-Methoxynaphthalen-2-yl)propan-1-ol

Cat. No.: B2680721
CAS No.: 99318-45-3
M. Wt: 216.28
InChI Key: SFQZDMDISBKQMU-UHFFFAOYSA-N
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Description

2-(7-Methoxynaphthalen-2-yl)propan-1-ol is an organic compound with the molecular formula C14H16O2 It is a derivative of naphthalene, featuring a methoxy group at the 7th position and a propanol group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxynaphthalen-2-yl)propan-1-ol typically involves the reaction of 7-methoxy-2-naphthaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxynaphthalen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to the corresponding alkane using strong reducing agents.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(7-Methoxynaphthalen-2-yl)propan-1-one or 2-(7-Methoxynaphthalen-2-yl)propanoic acid.

    Reduction: 2-(7-Methoxynaphthalen-2-yl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-Methoxynaphthalen-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Methoxynaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). The methoxy group and the propanol moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxynaphthalen-2-yl)propan-1-ol
  • 2-(6-Methoxynaphthalen-2-yl)propanal
  • 2-(6-Methoxynaphthalen-2-yl)propanoic acid

Uniqueness

2-(7-Methoxynaphthalen-2-yl)propan-1-ol is unique due to the position of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct pharmacological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(7-methoxynaphthalen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(9-15)12-4-3-11-5-6-14(16-2)8-13(11)7-12/h3-8,10,15H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQZDMDISBKQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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